4-acetylphenyl pivalate

Description

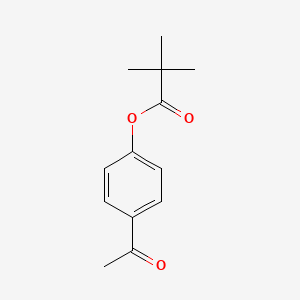

4-Acetylphenyl pivalate is a synthetic ester derivative composed of a phenyl ring substituted with an acetyl group (-COCH₃) at the para position and esterified with pivalic acid (2,2-dimethylpropanoic acid). The pivalate group imparts significant steric bulk and hydrolytic stability due to its three methyl branches, making it advantageous in pharmaceutical and organic synthesis applications where controlled reactivity is desired .

Properties

IUPAC Name |

(4-acetylphenyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9(14)10-5-7-11(8-6-10)16-12(15)13(2,3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKMJVAOMRMDGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297153 | |

| Record name | 4-acetylphenyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72734-76-0 | |

| Record name | NSC114545 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-acetylphenyl pivalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetylphenyl pivalate typically involves the esterification of 4-acetylphenol with pivalic acid or its derivatives. One common method is the reaction of 4-acetylphenol with pivaloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar esterification processes, often using more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Acetylphenyl pivalate can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the pivalate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the ester group in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetylphenyl pivalate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis and other biochemical processes.

Industry: Used in the production of polymers and other materials where ester functionalities are required.

Mechanism of Action

The mechanism of action of 4-acetylphenyl pivalate largely depends on the specific reactions it undergoes. In ester hydrolysis, for example, the compound is cleaved by water or enzymes to produce 4-acetylphenol and pivalic acid. The molecular targets and pathways involved in these reactions include nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate and subsequent breakdown into the hydrolysis products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

The table below compares key structural features, electronic effects, and applications of 4-acetylphenyl pivalate with related phenyl esters:

- Reactivity : The nitro group in 4-nitrophenyl pivalate enhances electrophilicity, making it highly reactive in nucleophilic substitutions (e.g., amide synthesis in ). In contrast, the acetyl group in this compound provides moderate electron withdrawal, balancing reactivity and stability .

- Biological Activity: demonstrates that pivalate esters, including derivatives like this compound, are used in human neutrophil elastase (HNE) inhibitors.

- Synthetic Utility: 4-Nitrophenyl pivalate serves as a precursor in nickel-catalyzed reductive aminocarbonylation (60% yield in ), whereas bulkier pivalates like this compound may hinder catalytic accessibility due to steric effects .

Hydrolytic Stability

Pivalate esters are known for their resistance to hydrolysis due to steric hindrance. For example:

- This compound is expected to exhibit greater stability than (4-hydroxyphenyl)acetate , where the smaller acetate group offers less steric protection .

- 4-Nitrophenyl pivalate may hydrolyze faster than this compound under basic conditions due to the electron-withdrawing nitro group activating the ester toward nucleophilic attack .

Pharmacological Potential

In HNE inhibitor design (), the pivalate group in 4-acetylphenyl derivatives likely enhances metabolic stability compared to sulfonamide or hydroxymethyl analogs. This aligns with trends observed in Sivelestat, a clinical HNE inhibitor containing a pivalate fragment .

Biological Activity

4-Acetylphenyl pivalate is an organic compound classified as an ester, synthesized through the reaction of 4-acetylphenol and pivalic acid. This compound has garnered interest in various fields, particularly in biochemical research and industrial applications. This article delves into its biological activity, mechanisms of action, and potential applications based on recent studies.

This compound (CAS Number: 72734-76-0) is synthesized via the esterification of 4-acetylphenol with pivalic acid or its derivatives. The reaction typically employs pivaloyl chloride in the presence of a base like pyridine under anhydrous conditions to prevent hydrolysis. The resulting compound exhibits stability and reactivity, making it a valuable intermediate in organic synthesis.

Chemical Structure:

- Molecular Formula: C13H16O3

- Molecular Weight: 220.27 g/mol

The biological activity of this compound primarily involves its role in enzyme-catalyzed reactions, particularly ester hydrolysis. In this process, water or enzymes cleave the ester bond, yielding 4-acetylphenol and pivalic acid. The mechanism includes nucleophilic attack on the carbonyl carbon of the ester, forming a tetrahedral intermediate that subsequently breaks down into hydrolysis products.

Enzyme Interaction

Research indicates that this compound can serve as a substrate for various enzymes involved in ester hydrolysis. This property is crucial for studying enzyme kinetics and mechanisms in biochemical pathways.

Applications in Scientific Research

This compound has significant applications in both academic and industrial settings:

- Biochemical Research: It is used to explore enzyme-catalyzed reactions, particularly those involving esterases and lipases.

- Organic Synthesis: Acts as an intermediate for synthesizing more complex organic molecules.

- Material Science: Utilized in producing polymers where ester functionalities are required.

Comparative Biological Activities

To better understand the biological profile of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-Acetylphenyl isocyanate | Used in synthesizing graphene oxide | Reacts with amines to form isocyanates |

| 4-Acetylphenyl carbamate | Potential biological activity | Acts as a carbamate derivative |

| 4-Acetylphenyl cyanate | Asymmetric cyanation reactions | Participates in nucleophilic substitutions |

Case Studies

-

Enzyme-Catalyzed Hydrolysis:

A study demonstrated the use of this compound to investigate the kinetics of esterases. The compound was hydrolyzed by various esterase enzymes, providing insights into enzyme specificity and catalytic mechanisms. -

Synthesis of Bioactive Compounds:

Research has shown that derivatives of 4-acetylphenol exhibit varying degrees of biological activity, including potential antitumor properties. The synthesis of these derivatives often involves intermediates like this compound .

Q & A

What are the common synthetic routes for preparing 4-acetylphenyl pivalate, and what methodological considerations are critical for achieving high yields?

Basic Research Question

this compound can be synthesized via esterification reactions, often using activated pivaloyl derivatives (e.g., chloromethyl pivalate) and phenolic precursors. Key considerations include:

- Catalyst selection : Sodium iodide (NaI) in acetonitrile under reflux enhances nucleophilic substitution efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity and yield .

- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for activating intermediates without decomposition .

- Purification : Chromatography or recrystallization ensures high purity, particularly for analytical standards .

How can phase solubility studies be effectively designed to evaluate the interaction of this compound with phenolic compounds?

Basic Research Question

Phase solubility analysis is prone to variability due to ester hydrolysis or solvent polarity effects. Methodological improvements include:

- Partitioning methods : Use hexane-ester cosolvent systems to quantify solubility via partition coefficients rather than traditional phase diagrams .

- Mathematical modeling : Apply non-linear regression to account for ester degradation, avoiding assumptions of ideal solubility .

- pH control : Buffer solutions (pH 6–8) stabilize the ester against hydrolysis during analysis .

What strategies can resolve contradictions between in vitro and in vivo data regarding pivalate-induced carnitine depletion?

Advanced Research Question

Discrepancies arise from differences in metabolic scaling and excretion pathways:

- Cross-species validation : Compare hepatocyte incubation data (showing limited carnitine disruption ) with human urinary pivaloylcarnitine excretion profiles .

- Isotopic tracing : Use ¹³C-labeled pivalate to track metabolic flux in vivo, distinguishing renal excretion from mitochondrial β-oxidation .

- Dose-response modeling : Adjust for species-specific thresholds in carnitine homeostasis (e.g., rodents require higher pivalate doses for clinically relevant depletion ).

How do transition-metal catalysts influence the C-H functionalization efficiency in synthesizing pivalate derivatives, and what role do carboxylate ligands play?

Advanced Research Question

Transition-metal catalysts (e.g., Pd, Rh) enable site-selective C-H activation via carboxylate-assisted mechanisms:

- Ligand design : Bifunctional ligands (e.g., BnPPh₂) stabilize metal intermediates, directing regioselective arylations .

- Base selection : NaOMe facilitates deprotonation, forming a concerted metalation-deprotonation (CMD) pathway for C-H bond cleavage .

- Steric effects : Pivalate’s bulky tert-butyl group enhances steric shielding, favoring meta-selectivity in aromatic substrates .

What analytical techniques are recommended for determining the degree of substitution (DS) in pivalate esters like this compound?

Basic Research Question

Quantitative NMR (qNMR) is the gold standard:

- Signal integration : Compare terminal methyl protons (δ 0.9–1.35 ppm for pivalate) to aromatic protons (δ 6.9–8.1 ppm for acetylphenyl groups) .

- Calibration : Use internal standards (e.g., trifluoroacetic acid-d) to normalize integrals and calculate DS values .

- Validation : Cross-check with FT-IR for ester carbonyl peaks (~1740 cm⁻¹) to confirm functional group integrity .

In designing studies on pivalate prodrugs' metabolic effects, how should researchers control for variables affecting carnitine homeostasis?

Advanced Research Question

Key variables include renal excretion rates and dietary carnitine intake:

- Urinary monitoring : Collect 24-hour urine samples to quantify pivaloylcarnitine excretion, adjusting for creatinine clearance .

- Dietary controls : Standardize low-carnitine diets in animal models to isolate pivalate-specific effects .

- Time-course analysis : Track carnitine depletion kinetics post-administration to identify critical thresholds for toxicity .

What are the key challenges in interpreting phase solubility data for ester derivatives, and how can these be methodologically addressed?

Basic Research Question

Challenges include ester hydrolysis and solvent interactions:

- Hydrolysis mitigation : Use anhydrous solvents and inert atmospheres (N₂/Ar) to minimize water-induced degradation .

- Alternative solvents : Replace hexane with less polar solvents (e.g., toluene) to reduce ester-solvent hydrogen bonding artifacts .

- Statistical rigor : Apply principal component analysis (PCA) to distinguish solubility trends from noise in variable datasets .

What mechanistic insights support the use of pivalate esters in directing site-selective C-H bond activation during synthesis?

Advanced Research Question

Pivalate’s steric bulk and electronic properties enable precise C-H functionalization:

- Transition-state modeling : The pivalate carbonyl oxygen stabilizes Hantzsch ester intermediates via hydrogen bonding, favoring enantioselective pathways .

- Steric guidance : The tert-butyl group directs metal catalysts to less hindered C-H bonds, enabling meta-selective arylations .

- Ligand-metal synergy : Carboxylate ligands (e.g., pivalate) facilitate ambiphilic metal-ligand activation (AMLA), lowering activation barriers for C-C bond formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.